6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTKUWPOHQJLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization Strategies and Functionalization of 6 Ethoxy 3,4 Dihydro 2h 1 Benzopyran 4 One Analogs
Chemical Transformations at the C-4 Carbonyl Group of 3,4-Dihydro-2H-1-benzopyran-4-ones
The carbonyl group at the C-4 position is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the creation of new stereocenters. Common reactions at this position include:
Reduction: The C-4 carbonyl can be reduced to a hydroxyl group, yielding the corresponding alcohol, (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol. americanelements.com This transformation is typically achieved using reducing agents such as sodium borohydride.
Reductive Amination: This reaction involves the conversion of the carbonyl group into an amine. This process can lead to the synthesis of compounds like 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, which have been explored for their interaction with serotoninergic receptors. researchgate.net
Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can be added to the C-4 carbonyl to introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols.
Introduction of Substituents at the C-3 Position and Other Ring Positions
The C-3 position of the chromanone ring is another important site for functionalization, often leading to compounds with significant biological properties. Methods for introducing substituents at this position include:
Aldol (B89426) Condensation: The reaction of the C-4 carbonyl with aldehydes or ketones can introduce a variety of substituents at the C-3 position. For instance, the aldol condensation of 3-formylchromones with ethyl acetoacetate (B1235776) has been reported. mdpi.com
Michael Addition: The C-2,C-3-olefinic bond in chromones can undergo conjugate addition reactions with various nucleophiles. semanticscholar.orgresearchgate.net
Formylation: Vilsmeier-Haack formylation is a common method for introducing a formyl group at the C-3 position of chromones. mdpi.comnih.gov
Substituents can also be introduced at other positions on the benzopyran ring system. For example, palladium-mediated cross-coupling reactions have been utilized to introduce a variety of substituents at the 5-position of the 2H-1-benzopyran ring. researchgate.net
Design and Synthesis of Hybrid Compounds Incorporating the 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one Core
A promising strategy in drug discovery and materials science is the creation of hybrid compounds that combine the this compound scaffold with other molecular entities. This approach aims to create molecules with enhanced or novel properties. For example, hybrid compounds of benzopyran-4-one and isoxazole (B147169) have been designed and synthesized, demonstrating significant antiproliferative activities against various cancer cell lines. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences, starting from substituted o-hydroxyacetophenones. nih.gov
Synthesis of Spirochromanones and Other Complex Chromanone Architectures
The development of synthetic methodologies to construct more complex chromanone architectures, such as spirochromanones, has expanded the chemical space accessible from the basic 3,4-dihydro-2H-1-benzopyran-4-one core. These complex structures are of interest due to their unique three-dimensional shapes, which can lead to novel biological activities. The synthesis of such compounds often involves intricate cyclization reactions. For instance, the reaction of o-quinones with specific ylides has been shown to produce complex polycyclic chromen-6-one derivatives. rsc.org
Structure Activity Relationship Sar Investigations of 6 Ethoxy 3,4 Dihydro 2h 1 Benzopyran 4 One Derivatives
Impact of Substituent Modifications on Biological Efficacy and Selectivity
The biological profile of chromanone derivatives can be significantly altered by the introduction of various substituents at different positions of the benzopyran ring system. nih.gov SAR studies have revealed that substitutions at positions C-2, C-3, C-5, C-6, and C-7 are particularly important for modulating the biological activity of these compounds. nih.govchapman.edu
The presence and nature of an alkoxy group at the C-6 position of the chromanone scaffold can have a profound impact on the biological activity of the resulting derivatives. For instance, in the context of β-secretase (BACE-1) inhibitors, which are relevant for Alzheimer's disease, the introduction of meta-substituted aryl groups at the 6-position of the chroman ring has been shown to enhance potency. acs.org This is attributed to a better fit within the S3 pocket of the enzyme and favorable water-bridged interactions. acs.org
While direct studies on the 6-ethoxy group are limited in the provided results, the general importance of C-6 substitution is well-established. For example, hydroxy substitution at C-6 on the related benzopyrone scaffold has been shown to increase affinity for the adenosine (B11128) A1 receptor into the nanomolar range. nih.gov This highlights the sensitivity of the C-6 position to substitutions and suggests that an ethoxy group, by altering lipophilicity and hydrogen bonding capacity compared to a hydroxyl or other alkyl groups, would similarly modulate the pharmacological profile. The specific effects, however, would be target-dependent.
Modifications at the C-3 and C-4 positions of the 3,4-dihydro-2H-1-benzopyran-4-one scaffold are critical in defining the pharmacological responses of the resulting derivatives.
C-3 Position: Substitutions at the C-3 position have been extensively explored to modulate various biological activities.
Antibacterial and Antifungal Activity: The introduction of a benzylidene group at the C-3 position has yielded compounds with significant antibacterial activity. nih.gov For example, 3-(benzo nih.govnih.govdioxol-5-ylmethylene)-7-hydroxychroman-4-one is a potent antibacterial agent. nih.gov Additionally, 3-azolyl-4-chromanone phenyl hydrazones have demonstrated notable antifungal potential. nih.gov
Anticancer Activity: 3-Substituted benzopyran-4-one derivatives are recognized as potential anticancer agents. chapman.edu Hybrid molecules that conjugate an isoxazole (B147169) scaffold to the C-3 position of the benzopyran-4-one nucleus have been synthesized and evaluated for their antiproliferative activity. chapman.edunih.gov
Radical Scavenging: Benzylidene chromanone derivatives substituted at the C-3 position have shown DPPH radical scavenging and ferric reducing antioxidant power. nih.gov
C-4 Position: The carbonyl group at the C-4 position is a key pharmacophoric element, acting as a hydrogen bond acceptor.
Antibacterial Activity: The reduction of the C-4 keto group to a hydroxyl group can enhance antibacterial activity. For instance, 2-propyl-4-chromanol showed more potent antituberculosis activity than its corresponding 4-chromanone (B43037). acs.orgnih.gov This suggests that the hydrogen bond donor/acceptor capability at this position is crucial for interaction with biological targets. acs.org
Oxime Formation: The formation of oximes at the C-4 position has also been investigated. A 4-oximinochromane displayed greater potency against Mycobacterium tuberculosis than its O-methyl and O-benzyl ether derivatives, further emphasizing the importance of the hydrogen-bonding potential at this position. acs.orgnih.gov
The following table summarizes the effects of modifications at the C-3 and C-4 positions on the biological activity of chromanone derivatives:
| Position | Modification | Biological Activity | Reference Compound Example |
| C-3 | Benzylidene | Antibacterial | 3-(benzo nih.govnih.govdioxol-5-ylmethylene)-7-hydroxychroman-4-one |
| C-3 | Azolyl phenyl hydrazone | Antifungal | 3-azolyl-4-chromanone phenyl hydrazone |
| C-3 | Isoxazole conjugate | Anticancer | Benzopyran-4-one-isoxazole hybrids |
| C-4 | Reduction to hydroxyl | Enhanced antituberculosis | 2-propyl-4-chromanol |
| C-4 | Oxime formation | Enhanced antituberculosis | 4-oximinochromane |
The chromanone scaffold has proven to be a valuable template for the design of various enzyme inhibitors.
Topoisomerase Inhibition: While some flavonoid derivatives have been identified as bacterial topoisomerase inhibitors, certain 4-chromanone derivatives with antibacterial properties did not show significant inhibition of E. coli topoisomerase I, topoisomerase IV, or DNA gyrase, suggesting that their primary mechanism of action may be different, such as membrane disruption. acs.org
Kinase Inhibition: Substituted benzopyran analogs have demonstrated protein kinase inhibitory activity. chapman.edunih.gov For example, certain 4-oxo-4H-1-benzopyran derivatives have shown Src kinase inhibitory activity. chapman.edunih.gov The well-known PI3K inhibitor, LY294002, features a 2-morpholino-substituted chromone (B188151) core, highlighting the potential of this scaffold in targeting kinases. nih.gov
Hypoxia Inducible Factor (HIF)-1 Pathway Inhibition: Benzopyran-based compounds have been identified as inhibitors of the HIF pathway by disrupting the p300-HIF-1α complex formation. nih.gov SAR studies on a series of sulfonamide analogs have been conducted to improve potency and physicochemical properties. nih.gov
β-Secretase (BACE-1) Inhibition: As mentioned previously, chroman derivatives are being investigated as BACE-1 inhibitors for Alzheimer's disease. SAR studies have shown that meta-substituted aryl groups at the 6-position of the chroman ring enhance potency by improving the fit in the S3 pocket of the enzyme. acs.org
Nitric Oxide (NO) Production Inhibition: Certain chromanone derivatives have shown the ability to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW264.7 cells, indicating potential anti-inflammatory activity. nih.gov
The table below provides examples of chromanone derivatives and their enzyme inhibitory activities:
| Enzyme Target | Chromanone Derivative Type | Key Structural Features | Reference |
| Src Kinase | 4-oxo-4H-1-benzopyran derivatives | Varies | chapman.edunih.gov |
| PI3K | LY294002 (chromone-based) | 2-morpholino substitution | nih.gov |
| p300 (HIF-1 pathway) | Benzopyran sulfonamide analogs | Sulfonamide group | nih.gov |
| BACE-1 | 6-aryl-substituted chromans | Meta-substituted aryl at C-6 | acs.org |
| iNOS (NO production) | Chromanone-based derivatives | Varies | nih.gov |
Benzopyranone derivatives have been shown to interact with various receptors, and their binding affinity and modulatory activity are highly dependent on their substitution patterns.
Adenosine Receptors: Benzo-γ-pyrone (chromone) derivatives have been investigated as antagonists for adenosine A1 and A2A receptors. nih.gov SAR studies revealed that:
Hydroxy substitution at C-6 of ring A increases A1 receptor affinity. nih.gov
A meta-hydroxy substitution on the C-2 phenyl ring (ring B) governs A2A receptor affinity. nih.gov
The double bond between C-2 and C-3 is crucial for affinity at both A1 and A2A receptors. nih.gov
Serotonin (B10506) (5-HT) Receptors: 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives have been synthesized and evaluated for their interaction with serotoninergic receptors. nih.gov Certain derivatives bearing substituents at the 5-position showed high affinity for 5-HT1A and 5-HT7 receptors. nih.gov
Estrogen Receptor (ER): While not directly on the chromanone scaffold, related 6-hydroxy-benzothiophene derivatives have been designed as selective estrogen receptor covalent antagonists, highlighting the potential for related heterocyclic structures to target nuclear hormone receptors. nih.gov
The following table summarizes the SAR of benzopyranone derivatives at different receptors:
| Receptor Target | Key Structural Features for Affinity/Activity | Example Derivative Class |
| Adenosine A1 | C-6 hydroxyl group | 6-hydroxy-benzopyrones |
| Adenosine A2A | C-2 meta-hydroxyphenyl group | 2-(3-hydroxyphenyl)-benzopyrones |
| Serotonin 5-HT1A/5-HT7 | C-3 amino group, C-5 substituents | 5-substituted-3,4-dihydro-3-amino-2H-1-benzopyrans |
Stereochemical Considerations in 3,4-Dihydro-2H-1-benzopyran Derivatives and Their Biological Activity
The presence of chiral centers in 3,4-dihydro-2H-1-benzopyran derivatives means that stereochemistry can play a critical role in their biological activity. The saturation of the C2-C3 bond in chromanones, as opposed to the double bond in chromones, often introduces a stereocenter at the C-2 position, and potentially at C-3 depending on substitution. nih.govnih.gov
The differential activity of enantiomers is a well-established principle in pharmacology. For BACE-1 inhibitors based on the chroman scaffold, the (R)-enantiomers consistently exhibit greater activity than their (S)-counterparts. acs.org This indicates a specific stereochemical requirement for optimal interaction with the enzyme's active site.
The development of enantioselective syntheses for chiral chromanones is an active area of research, underscoring the importance of obtaining stereochemically pure compounds for biological evaluation. researchgate.net Organocatalytic methods have been developed to produce lactone-fused tricyclic chromanones with high enantioselectivity. researchgate.net These synthetic advancements are crucial for systematically investigating the impact of stereochemistry on the biological profiles of these compounds and for developing more potent and selective therapeutic agents.
Computational Chemistry and Molecular Modeling of 6 Ethoxy 3,4 Dihydro 2h 1 Benzopyran 4 One and Its Analogs
Molecular Docking Simulations for Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a ligand, such as a small molecule, will bind to the active site of a receptor, typically a protein.
In the context of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one and its analogs, molecular docking simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity. For instance, studies on analogous chromane (B1220400) derivatives have utilized docking simulations to investigate their inhibitory potential against enzymes like mushroom tyrosinase. researchgate.net These simulations often involve algorithms like CDOCKER, LibDock, and AutoDock to predict binding affinities and conformations. researchgate.net
The process typically begins with the generation of multiple conformations of the ligand within the active site of the target protein. researchgate.net The interactions, which include van der Waals forces and electrostatics, are then evaluated to identify the most stable binding poses. researchgate.net Research on novel pyrazole-carboxamides bearing a sulfonamide moiety, for example, used molecular docking to analyze the interactions between the compounds and the active sites of human carbonic anhydrase (hCA) I and II receptors. nih.gov The results from such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For example, studies on chromane derivatives have suggested that increased hydroxyl substitutions lead to stronger inhibition due to the formation of additional hydrogen bonds. researchgate.net
The insights gained from molecular docking can guide the design of new analogs with improved potency and selectivity. By understanding the structure-activity relationships at the molecular level, chemists can modify the scaffold of this compound to optimize its interactions with a specific target.
Quantitative Structure-Activity Relationship (QSAR) Studies to Correlate Structure with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijnrd.org This approach is widely used in medicinal chemistry to predict the activity of new or untested compounds and to understand the physicochemical properties that are important for their biological effects. ijnrd.orgnih.gov
QSAR studies involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its steric, electronic, and lipophilic properties. nih.gov These descriptors are then correlated with the experimentally determined biological activity of a series of compounds using statistical methods like multi-linear regression (MLR). nih.gov
For analogs of this compound, QSAR can be a valuable tool. For example, a QSAR study on a series of xanthone (B1684191) derivatives, which share a similar core structure, was conducted to understand the correlation between their structures and anti-tuberculosis activity. nih.gov The resulting QSAR models, which had high R-squared values, indicated a strong correlation between the electronic descriptors and the anti-tuberculosis activity. nih.gov This suggests that the electronic properties of the molecules are a key determinant of their biological function.
Similarly, QSAR analysis of methcathinone (B1676376) analogues revealed that steric parameters of substituents correlated with their selectivity for dopamine (B1211576) transporters over serotonin (B10506) transporters, which in turn was linked to their abuse potential. nih.gov By applying such methodologies to this compound and its derivatives, researchers can identify the key structural features that govern their biological activity and rationally design new compounds with desired properties.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can provide detailed information about the conformational changes, flexibility, and stability of molecules and their complexes. nih.gov This technique has been widely used to investigate the dynamic behavior of ligand-receptor systems. nih.gov
In the study of this compound and its analogs, MD simulations can be used to assess the stability of the ligand-receptor complexes predicted by molecular docking. For example, MD simulations were performed on complexes of novel pyrazole-carboxamides with carbonic anhydrase receptors to analyze the stability of the docked poses over a 50 ns timeframe. nih.gov The results revealed that the most active compounds exhibited good stability within the binding sites, with only minor conformational changes. nih.gov
MD simulations can also provide insights into the dynamic properties of the receptor itself and how they are affected by ligand binding. nih.gov For instance, studies on HIV-1 protease have used multiple MD simulations to understand how mutations alter the flexibility of the flap region, which in turn affects the binding of inhibitors. nih.gov Such analyses can reveal crucial information about the mechanism of drug resistance and guide the development of more effective inhibitors. By applying MD simulations to this compound and its analogs in complex with their biological targets, researchers can gain a deeper understanding of their binding mechanisms and dynamic behavior.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties Relevant to Biological Activity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It has become a fundamental tool in computational chemistry for predicting a wide range of molecular properties, including molecular orbital energies, geometric configurations, vibrational frequencies, and dipole moments. nih.gov The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. nih.gov
DFT has broad applications in drug design and the study of reaction mechanisms. nih.gov It can be used to predict the reactivity of molecules, analyze their stability, and understand the nature of chemical bonds. nih.gov For example, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding a molecule's electronic properties and reactivity.
In the context of this compound and its analogs, DFT can be used to calculate various molecular properties that are relevant to their biological activity. These properties can then be used as descriptors in QSAR studies or to rationalize the results of molecular docking and MD simulations. For instance, DFT calculations can provide insights into the electrostatic potential of a molecule, which can help to explain its interactions with a receptor.
Conclusion and Future Research Directions
Current Understanding of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one as a Research Scaffold
While specific research focused solely on this compound is not extensively detailed in publicly available literature, its value lies in its identity as a functionalized chromanone. The chromanone (3,4-dihydro-2H-1-benzopyran-4-one) framework is a well-established scaffold in synthetic chemistry. The ethoxy group at the 6-position and the ketone at the 4-position provide reactive sites for further chemical modification.
The primary role of a compound like this compound in a research context is as a key intermediate or building block. For instance, the related 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a crucial intermediate in the synthesis of the antihypertensive agent Nebivolol. researchgate.net This highlights the utility of halogenated and otherwise substituted benzopyran cores in constructing more complex pharmaceutical agents. The synthesis of such intermediates often involves multiple steps, including acylation, cyclization, and reduction, starting from simpler phenolic precursors. researchgate.net The presence of the ethoxy group in the title compound offers a point for modification or can influence the electronic properties and solubility of resulting derivatives, making it a valuable starting material for creating libraries of novel compounds for biological screening.
Potential for Further Development of 3,4-Dihydro-2H-1-benzopyran-4-one Derivatives for Academic Investigation
The 3,4-dihydro-2H-1-benzopyran-4-one skeleton is a fertile ground for developing novel compounds for academic and therapeutic research. The versatility of this scaffold allows for substitutions at various positions on both the benzene (B151609) and pyran rings, leading to a vast chemical space to explore. researchgate.netpsu.edu
Key areas for derivative development include:
Anticancer Agents: Benzopyran-4-one derivatives have been identified as promising anticancer agents. nih.gov For example, hybrid molecules fusing the benzopyran-4-one skeleton with other heterocyclic rings like isoxazole (B147169) have shown significant antiproliferative activity against cancer cell lines, including breast cancer. nih.govchapman.edu These compounds can induce apoptosis and inhibit cancer cell proliferation. chapman.edu
Antimicrobial and Antifungal Agents: The benzopyran structure is a component of many natural and synthetic compounds with antimicrobial properties. ijbpas.compsu.edu Researchers have synthesized novel benzopyran-2-one derivatives, such as those incorporating azetidin-2-one (B1220530) or thiazolidin-4-one moieties, which have been evaluated as potential DNA gyrase-B inhibitors to combat bacterial infections. nih.gov
Leukotriene Antagonists: Specific derivatives, such as 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, have been developed and evaluated as potent leukotriene antagonists, which are important in studying inflammatory pathways and developing treatments for conditions like asthma. nih.gov
Agricultural Chemicals: The benzopyran scaffold is also being explored for its potential in agriculture. nih.gov Derivatives have shown a range of activities including herbicidal, fungicidal, insecticidal, and antiviral properties, making them valuable lead compounds for the development of new pesticides. nih.gov
The table below illustrates the potential for creating diverse derivatives from the core benzopyranone structure for academic study.
| Derivative Class | Linker/Modification | Target/Application for Academic Investigation |
| Benzopyran-4-one-Isoxazole Hybrids | Ester, Amide, Acetal | Anticancer Activity, Kinase Inhibition, Apoptosis Induction nih.govchapman.edumdpi.com |
| Benzopyran-2-one-Azetidinone Conjugates | Oxyacetamido Bridge | Antibacterial Activity, DNA Gyrase-B Inhibition nih.gov |
| 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids | Carboxylic Acid at C2 | Leukotriene Antagonism, Anti-inflammatory Pathways nih.gov |
| Substituted 2H-Benzopyrans | Vinylic Halides/Selenides | Synthesis of Biologically Active Heterocycles nih.gov |
Emerging Research Avenues in Benzopyranone Chemistry and Chemical Biology
The field of benzopyranone chemistry is continuously evolving, driven by the need for novel therapeutic agents and more efficient synthetic methods. chemrxiv.org Several exciting research avenues are emerging:
Novel Synthetic Methodologies: There is a constant drive to develop more efficient, environmentally friendly, and versatile methods for synthesizing the benzopyranone core and its derivatives. This includes one-pot reactions, the use of novel catalysts, and microwave-assisted synthesis to improve yields and reduce reaction times. psu.edumdpi.com For example, electrophilic cyclization of propargylic aryl ethers provides an excellent method for creating 3,4-disubstituted 2H-benzopyrans. nih.gov
Chemical Biology and Target Identification: Benzopyranones are being used as chemical probes to study biological pathways. Their ability to interact with a wide range of cellular targets, including enzymes and receptors, makes them valuable tools. ijbpas.comacs.org For instance, molecular modeling and docking studies are used to design benzopyranone derivatives that can inhibit specific targets like bacterial conjugation coupling proteins, which is a novel approach to combat the spread of antimicrobial resistance. acs.org
Development of Selective Receptor Modulators: The benzopyran scaffold is central to the development of selective estrogen receptor modulators (SERMs). nih.gov Research is focused on creating new SERMs with improved potency and tissue selectivity, offering potential treatments for hormone-dependent cancers and osteoporosis. nih.gov
Application in Materials Science: Beyond biology, the photochromic behavior of certain 2H-benzopyran derivatives is an area of interest in materials science, with potential applications in optical data storage and smart materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
